5-Bromo-6-fluoroquinolin-2(1H)-one
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Overview
Description
5-Bromo-6-fluoroquinolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinolinone family. This compound is characterized by the presence of bromine and fluorine atoms at the 5th and 6th positions of the quinolinone ring, respectively. Quinolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoroquinolin-2(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Bromination: The quinoline derivative is brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Fluorination: The brominated intermediate is then subjected to fluorination at the 6th position using a fluorinating agent such as Selectfluor or diethylaminosulfur trifluoride (DAST).
Cyclization: The final step involves cyclization to form the quinolinone ring, which can be achieved through various methods, including intramolecular cyclization under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-fluoroquinolin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The quinolinone ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Electrophilic Substitution: Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-6-fluoroquinolin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor for various quinolinone derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoroquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for these targets, leading to various biological effects. The exact pathways involved can vary based on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
5-Bromoquinolin-2(1H)-one: Lacks the fluorine atom at the 6th position.
6-Fluoroquinolin-2(1H)-one: Lacks the bromine atom at the 5th position.
5,6-Dibromoquinolin-2(1H)-one: Contains bromine atoms at both the 5th and 6th positions.
Uniqueness
5-Bromo-6-fluoroquinolin-2(1H)-one is unique due to the presence of both bromine and fluorine atoms, which can influence its chemical reactivity and biological activity. The combination of these halogens can enhance its properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H5BrFNO |
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Molecular Weight |
242.04 g/mol |
IUPAC Name |
5-bromo-6-fluoro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5BrFNO/c10-9-5-1-4-8(13)12-7(5)3-2-6(9)11/h1-4H,(H,12,13) |
InChI Key |
VZLJLSYSZOBHLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC2=C1C(=C(C=C2)F)Br |
Origin of Product |
United States |
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